molecular formula C25H21N3O3S2 B2603667 2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide CAS No. 477868-84-1

2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide

Cat. No.: B2603667
CAS No.: 477868-84-1
M. Wt: 475.58
InChI Key: COPLGQOUDDXHCV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thiazolo[2,3-b]quinazolinone core fused with a methoxy-substituted benzenecarboxamide group and a sulfanyl-linked phenyl moiety.

Properties

IUPAC Name

2-methoxy-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3S2/c1-31-21-12-6-3-9-18(21)23(29)26-20-11-5-7-13-22(20)32-14-16-15-33-25-27-19-10-4-2-8-17(19)24(30)28(16)25/h2-13,16H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPLGQOUDDXHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2SCC3CSC4=NC5=CC=CC=C5C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide , also known by its CAS number 477868-84-1 , is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.

  • Molecular Formula : C25H21N3O3S2
  • Molecular Weight : 475.58 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural components, particularly the thiazoloquinazoline moiety. Quinazolines and their derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. The thiazole ring enhances the interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference
NCI-H522 (Lung)0.34
OVCAR-3 (Ovarian)0.33
MCF7 (Breast)0.52
PC-3 (Prostate)0.56

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. For example, certain substituted quinazolines demonstrated effectiveness against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. While specific data on the compound is limited, its structural similarity to active compounds suggests potential antimicrobial activity.

Case Studies

  • Anticonvulsant Activity : A study focused on thiazoloquinazoline derivatives indicated that some compounds exhibited anticonvulsant properties in animal models. The mechanism was hypothesized to involve modulation of neurotransmitter systems, which could be relevant for the compound under discussion .
  • Solid-phase Synthesis and Stability : Research on synthesizing thiazoloquinazolines revealed that certain derivatives exhibited stability issues under UV light but maintained stability in dark conditions. This finding is crucial for understanding the compound's storage and handling requirements in laboratory settings .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-methoxy-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide exhibit significant anticancer activities. For instance:

  • In vitro Studies : Compounds containing thiazoloquinazoline structures have shown promising results against various cancer cell lines, including prostate and colon cancers. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against a range of microorganisms, including bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

  • Antitumor Activity Assessment : In a study evaluating the anticancer effects of thiazoloquinazolines, compounds were tested against human cancer cell lines using assays such as MTT and colony formation tests. Results indicated that certain derivatives significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Testing : A series of thiazole derivatives were synthesized and screened for antimicrobial activity using disk diffusion methods against pathogens like Staphylococcus aureus and Candida albicans. Results showed that specific modifications to the thiazole ring enhanced activity against these strains .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison

Compound Class Core Structure Key Substituents Functional Groups Involved in Bioactivity
Target Compound Thiazolo[2,3-b]quinazolinone Methoxybenzenecarboxamide, sulfanyl linker Carboxamide (H-bond donor/acceptor), thioether
1,2,4-Triazole Derivatives [7–9] () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl C=S (thione), NH (H-bond donor)
Sulfamethoxazole Derivatives () Thiadiazin-isoxazole p-Chlorophenylisocyanate, hydrazineyl Sulfonamide (H-bond acceptor), isocyanate
Oxadiazole Derivatives () 1,2,4-Oxadiazole Substituted phenyl, benzooxazinone Oxadiazole (electron-deficient ring), carbonyl
  • Thiazoloquinazolinone vs. However, triazoles [7–9] exhibit tautomerism (thione-thiol equilibrium), enhancing their adaptability in binding pockets .
  • Sulfanyl Linker vs. Sulfonamides : The sulfanyl group in the target compound offers moderate polarity and flexibility, contrasting with the planar, strongly H-bond-accepting sulfonamide group in ’s derivatives.
Spectroscopic and Physicochemical Properties

Table 3: Spectroscopic Data

Compound IR Key Bands (cm⁻¹) ¹H-NMR Features
Target Compound ~1660 (C=O), ~1240 (C=S) Methoxy (δ 3.8–4.0 ppm), aromatic multiplet
1,2,4-Triazoles [7–9] 1247–1255 (C=S), 3278–3414 (NH) Difluorophenyl (δ 6.8–7.5 ppm)
Hydrazinecarbothioamides [4–6] () 1663–1682 (C=O), 3150–3319 (NH) Thiadiazin CH₃ (δ 2.1–2.3 ppm)
  • The absence of ν(S-H) (~2500–2600 cm⁻¹) in the target compound and triazoles [7–9] confirms thione tautomer dominance, critical for stability .

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